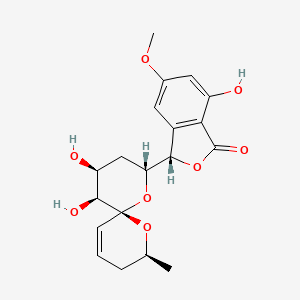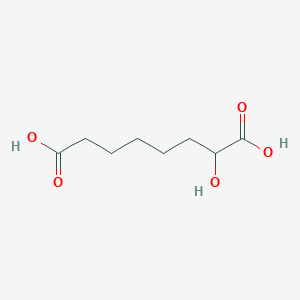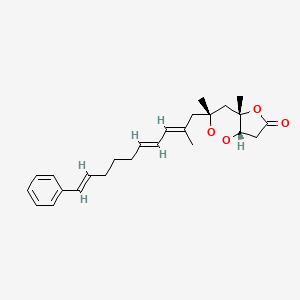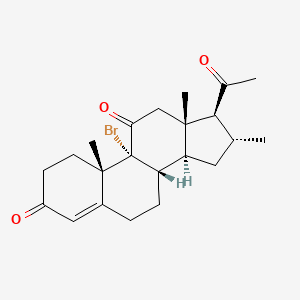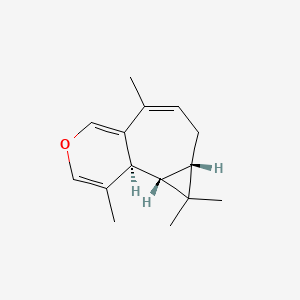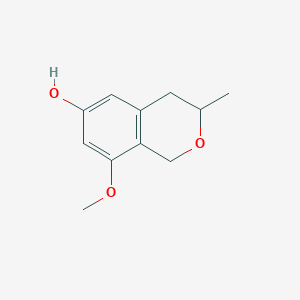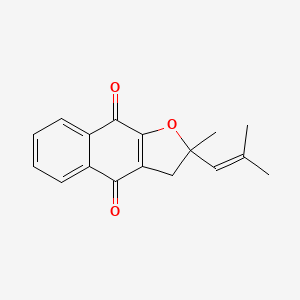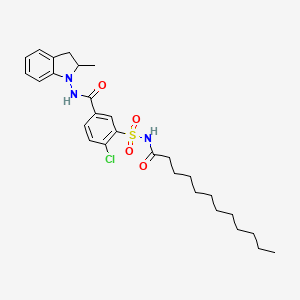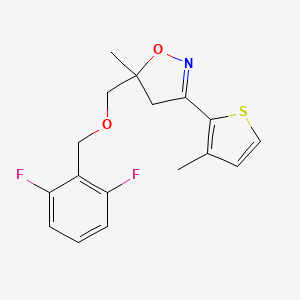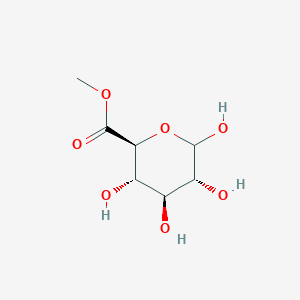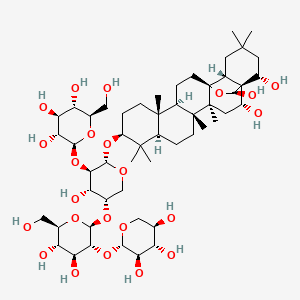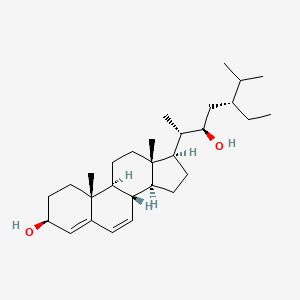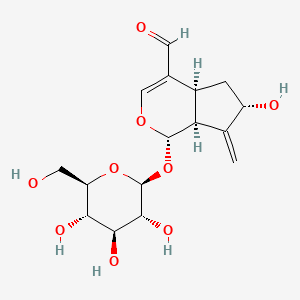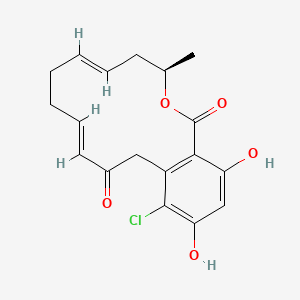
Pochonin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pochonin D is a resorcylic acid lactone, a class of natural products known for their diverse biological activities. It is a potent inhibitor of heat shock protein 90, a molecular chaperone involved in the folding and stabilization of many proteins. This compound has garnered attention for its antiviral and anti-inflammatory properties, particularly against rhinovirus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Pochonin D involves several key steps, including the use of second-generation Grubbs’ catalyst for cyclization and deprotection of the EOMs with sulfonic acid resin in methanol. The overall yield for the six-step process is approximately 31% . Another synthetic route involves chemo- and regioselective intramolecular nitrile oxide cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves organic synthesis techniques that can be scaled up for larger production. The use of catalysts and specific reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Pochonin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include sulfonic acid resin, methanol, and second-generation Grubbs’ catalyst . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core resorcylic acid lactone structure. These derivatives can have enhanced or modified biological activities, making them valuable for research and therapeutic applications.
Scientific Research Applications
Pochonin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying resorcylic acid lactones and their chemical properties.
Biology: Investigated for its role in inhibiting heat shock protein 90, which is involved in protein folding and stabilization.
Industry: Potential applications in the development of new therapeutic agents and as a lead compound for drug discovery.
Mechanism of Action
Pochonin D exerts its effects by inhibiting heat shock protein 90, a molecular chaperone that assists in the folding and stabilization of many proteins. By inhibiting this protein, this compound disrupts the function of various client proteins, leading to reduced viral replication and inflammation . The molecular targets and pathways involved include the ATPase cycle of heat shock protein 90 and its interaction with co-chaperones .
Comparison with Similar Compounds
Similar Compounds
Radicicol: Another resorcylic acid lactone known for its heat shock protein 90 inhibitory activity.
Hypothemycin: A resorcylic acid lactone with potent kinase inhibitory properties.
LL-Z1640-2: A resorcylic acid lactone with selective kinase inhibitory activity.
Uniqueness of Pochonin D
This compound is unique among resorcylic acid lactones due to its specific antiviral and anti-inflammatory properties. While other compounds like radicicol and hypothemycin also inhibit heat shock protein 90, this compound has shown particular efficacy against rhinovirus infections, making it a valuable compound for further research and therapeutic development .
Properties
Molecular Formula |
C18H19ClO5 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(4R,6E,10E)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaene-2,12-dione |
InChI |
InChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1 |
InChI Key |
FJVQHTGEXYKKBS-CJRGTMQESA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/CC/C=C/C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |
Synonyms |
pochonin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


